4-クロロ-3-ニトロフェニルボロン酸

概要

科学的研究の応用

MS4322 (isomer) has a wide range of scientific research applications, including:

Chemistry: Used as a chemical tool for exploring the functions of PRMT5 in health and disease.

Biology: Investigated for its role in reducing PRMT5 protein levels and inhibiting the growth of cancer cells.

Medicine: Potential anticancer activity by targeting PRMT5, making it a valuable compound for cancer research.

Industry: Utilized in the development of new therapeutic agents and chemical probes .

作用機序

MS4322 (異性体) は、PRMT5 を選択的に分解することで効果を発揮します。この化合物は PRMT5 に結合し、ユビキチン-プロテアソーム系を介してその分解を促進します。このプロセスには、フォン・ヒッペル・リンダウ (VHL) E3 リガーゼの募集が含まれ、PRMT5 のユビキチン化とそれに続く分解につながります。 PRMT5 レベルの低下は、アルギニン対称ジメチル化 (SDMA) の減少と癌細胞増殖の抑制につながります .

類似化合物の比較

MS4322 (異性体) は、PRMT5 の選択的分解において独自です。類似化合物には、次のようなものがあります。

VZ185: デュアル BRD7/9 PROTAC 分解剤。

PhosTAC7: 三元タンパク質複合体の形成と脱リン酸化を誘導します。

AD4: PCLAF のためのプロテオリシス標的キメラとして機能するアルテミシニン誘導体。

ARD-2051: アンドロゲン受容体の強力な分解剤。

SJFα: p38α を高い特異性で分解します

これらの化合物は、PROTAC 分解剤であるという共通の特徴を共有していますが、異なるタンパク質と経路を標的としており、PRMT5 を標的とする MS4322 (異性体) の特異性と独自性を強調しています。

準備方法

MS4322 (異性体) の調製には、特定の試薬と条件の使用を含む合成経路が関与しています。この化合物は、複雑な分子構造の形成を伴う一連の化学反応によって合成されます。

化学反応の分析

MS4322 (異性体) は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、化合物の構造と特性を修飾するために実行できます。

置換: 置換反応には、分子内の特定の官能基の置換が含まれます。これらの反応で使用される一般的な試薬と条件には、DMSO、PEG300、Tween-80、および生理食塩水溶液が含まれます. .

科学研究への応用

MS4322 (異性体) は、次のような幅広い科学研究への応用があります。

化学: 健康と疾患における PRMT5 の機能を探求するための化学ツールとして使用されます。

生物学: PRMT5 タンパク質レベルを減らし、癌細胞の増殖を阻害する役割について調査されています。

医学: PRMT5 を標的とする可能性のある抗癌活性があり、癌研究にとって貴重な化合物となっています。

産業: 新規治療薬や化学プローブの開発に使用されています .

類似化合物との比較

MS4322 (isomer) is unique in its selective degradation of PRMT5. Similar compounds include:

VZ185: A dual BRD7/9 PROTAC degrader.

PhosTAC7: Induces ternary protein complex formation and dephosphorylation.

AD4: An artemisinin derivative functioning as a proteolytic targeting chimera for PCLAF.

ARD-2051: A potent degrader of the androgen receptor.

These compounds share the common feature of being PROTAC degraders but target different proteins and pathways, highlighting the specificity and uniqueness of MS4322 (isomer) in targeting PRMT5.

生物活性

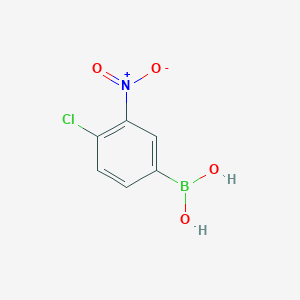

4-Chloro-3-nitrophenylboronic acid (CAS Number: 151169-67-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Chloro-3-nitrophenylboronic acid is characterized by a boronic acid functional group attached to a phenyl ring that contains both a chlorine atom and a nitro group. Its molecular formula is , with a molecular weight of 201.37 g/mol. The compound is often utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds .

Antiviral Properties

Research indicates that 4-Chloro-3-nitrophenylboronic acid exhibits notable antiviral activity. Studies have shown its ability to inhibit the replication of various viruses, including hepatitis viruses. The proposed mechanism involves interference with viral replication processes, potentially targeting specific viral enzymes or cellular pathways essential for viral lifecycle completion .

Table 1: Summary of Biological Activities

Cytotoxic Effects

In vitro studies have demonstrated that 4-Chloro-3-nitrophenylboronic acid can induce cytotoxicity in various cancer cell lines. For example, it has shown moderate cytotoxic effects against HeLa and MCF-7 cells, suggesting its potential as an anticancer agent . The compound's ability to induce apoptosis in these cell lines may be linked to its interaction with cellular signaling pathways that regulate cell survival and death.

The precise mechanism by which 4-Chloro-3-nitrophenylboronic acid exerts its biological effects is still under investigation. However, it is believed that the compound may act through the following pathways:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, potentially inhibiting their activity.

- Interference with Signaling Pathways : The presence of chlorine and nitro groups may enhance the compound's ability to interact with various cellular receptors and signaling molecules, affecting pathways such as MAPK/ERK and PI3K/Akt .

Case Studies

- Antiviral Efficacy : A study focused on the antiviral properties of boronic acids highlighted how 4-Chloro-3-nitrophenylboronic acid specifically inhibited hepatitis C virus replication in vitro. The results indicated a dose-dependent response, suggesting its potential as a lead compound for further drug development against hepatitis viruses.

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations led to significant reductions in cell viability, indicating its potential as an anticancer therapeutic agent .

特性

IUPAC Name |

(4-chloro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCCRPUZTXKDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407462 | |

| Record name | 4-Chloro-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151169-67-4 | |

| Record name | 4-Chloro-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-3-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。